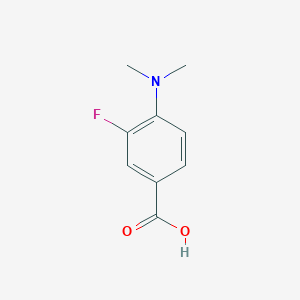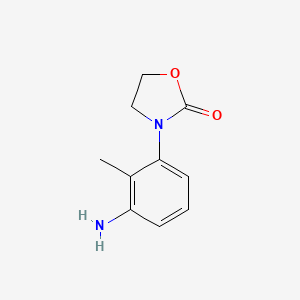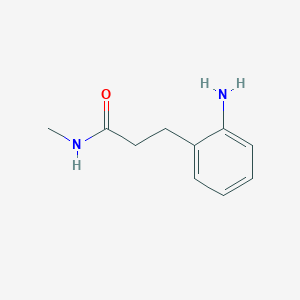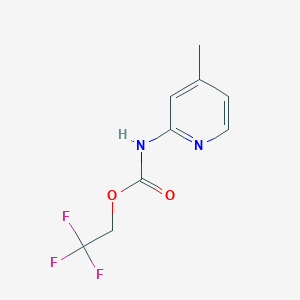
2,2,2-Trifluoroethyl 4-methylpyridin-2-ylcarbamate
Übersicht
Beschreibung
“2,2,2-Trifluoroethyl 4-methylpyridin-2-ylcarbamate” is a chemical compound with the CAS Number: 1087798-30-8 . It has a molecular weight of 234.18 and its IUPAC name is 2,2,2-trifluoroethyl 4-methyl-2-pyridinylcarbamate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F3N2O2/c1-6-2-3-13-7(4-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.18 g/mol . It is a powder that is stored at room temperature . Unfortunately, additional physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Chemical Monitoring and Environmental Presence
2,2,2-Trifluoroethyl 4-methylpyridin-2-ylcarbamate is structurally related to a variety of chemicals used in agricultural, industrial, and pharmaceutical applications. While specific research on this compound is limited, insights can be drawn from studies on related fluorochemicals and carbamates, highlighting their widespread use and potential environmental and health impacts.
Biological Monitoring of Agricultural Chemicals : Research on pirimicarb, a related carbamate insecticide, demonstrates the importance of monitoring exposure to such compounds in occupational settings. Metabolites of pirimicarb have been detected in human urine, indicating exposure among workers applying these chemicals (Hardt, Appl, & Angerer, 1999). This underscores the need for biological monitoring to assess exposure risks associated with the use of carbamate-based chemicals in agriculture.
Prevalence in the Environment : Studies on polyfluoroalkyl chemicals (PFCs), which share the trifluoroethyl group, reveal their widespread presence in the environment and in human populations. For instance, research has shown that compounds like perfluorooctanesulfonate (PFOS) and perfluorooctanoate (PFOA) are detectable in more than 98% of tested samples from the general U.S. population, reflecting the extensive use and persistence of fluorinated compounds (Calafat et al., 2007). This highlights the environmental ubiquity of fluorinated compounds, raising concerns about their potential health effects.
Exposure and Human Health : The research into PFCs also sheds light on potential health concerns related to exposure to these chemicals. Associations between PFCs and various health outcomes, such as cholesterol levels and body weight, have been examined. For example, a study found that higher serum concentrations of PFOS and PFOA were associated with elevated cholesterol levels (Nelson, Hatch, & Webster, 2009). This suggests that exposure to fluorochemicals, by extension possibly including compounds like 2,2,2-Trifluoroethyl 4-methylpyridin-2-ylcarbamate, could have implications for human health, particularly in relation to metabolic and cardiovascular health.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-6-2-3-13-7(4-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVGRNODDNMSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl 4-methylpyridin-2-ylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



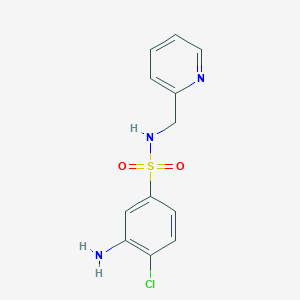
![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)
![{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid](/img/structure/B1518830.png)
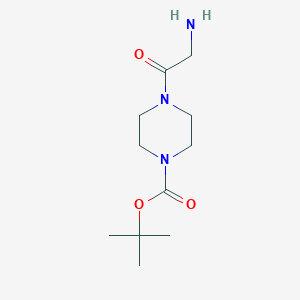
![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)
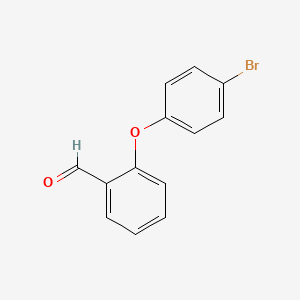
![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)
![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)
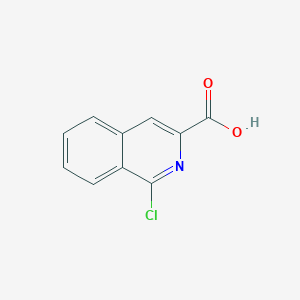
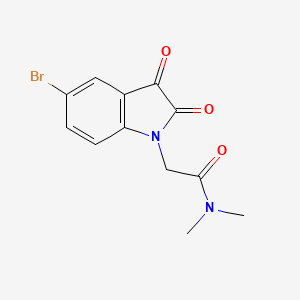
![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)
